REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]1([CH2:14][N:15]2[CH:19]=[C:18]([B:20]3[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]3)[CH:17]=[N:16]2)[CH2:13][O:12][CH2:11]1)C1C=CC=CC=1.C(OP(CC1C=CC(NC2N=C(NC3C=CC(C4C=C(C(OC)=O)N(CCCO)C=4)=NC=3C(=O)NC)C(C(F)(F)F)=CN=2)=C(OC)C=1)(O)=O)C>>[CH3:27][C:22]1([CH3:28])[C:23]([CH3:25])([CH3:26])[O:24][B:20]([C:18]2[CH:17]=[N:16][N:15]([CH2:14][C:10]3([CH2:9][OH:8])[CH2:11][O:12][CH2:13]3)[CH:19]=2)[O:21]1
|
Name
|
1-({3-[(Benzyloxy)methyl]oxetan-3-yl}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
|
Quantity
|
1.37 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1(COC1)CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
Compound 44C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1(COC1)CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
Compound 38A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(O)CC1=CC(=C(C=C1)NC1=NC=C(C(=N1)NC=1C=CC(=NC1C(NC)=O)C=1C=C(N(C1)CCCO)C(=O)OC)C(F)(F)F)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN(C1)CC1(COC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 998 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |